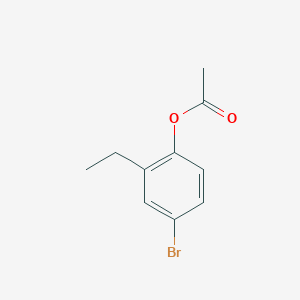
(4-bromo-2-ethylphenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-bromo-2-ethylphenyl) acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a 4-bromo-2-ethyl-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-2-ethyl-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
化学反応の分析
Types of Reactions
(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.
科学的研究の応用
(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acetic acid 4-bromo-phenyl ester: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
Acetic acid 2-ethyl-phenyl ester:
Acetic acid 4-bromo-2-methyl-phenyl ester: Similar but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
(4-bromo-2-ethylphenyl) acetate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
(4-bromo-2-ethylphenyl) acetate |
InChI |
InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3 |
InChIキー |
CVYGJOWQSXNUFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

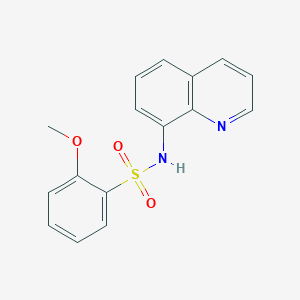
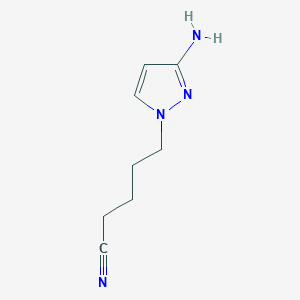

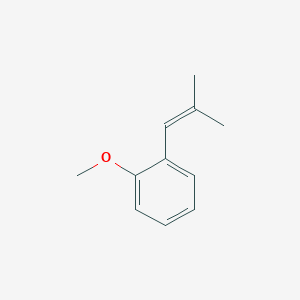
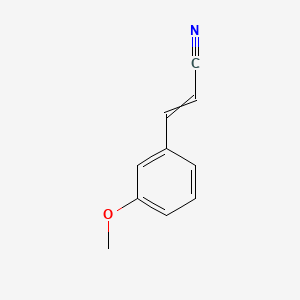
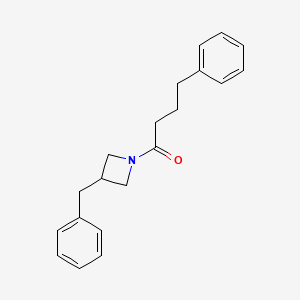


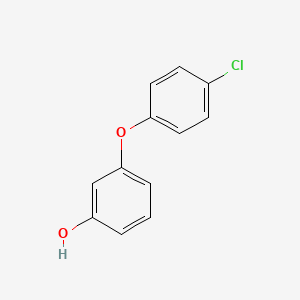
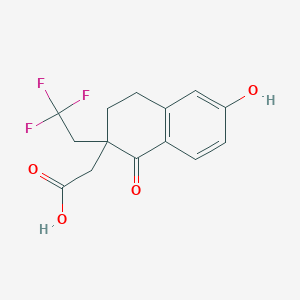
![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)

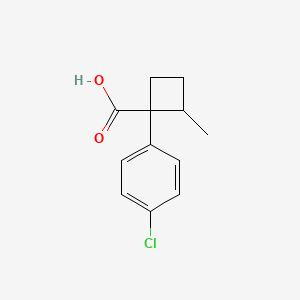
![3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE](/img/structure/B8658090.png)
